molecular formula C14H10ClF3 B8512008 3-(4-Trifluoromethylphenyl)-benzyl chloride

3-(4-Trifluoromethylphenyl)-benzyl chloride

Cat. No. B8512008
M. Wt: 270.67 g/mol
InChI Key: SOWUIXJDGINAKM-UHFFFAOYSA-N
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Patent
US07816367B2

Procedure details

The alcohol 2.2 (15 g, 59.5 mmol) was dissolved in anhydrous dichloromethane (100 mL). Thionyl chloride (10 mL) was slowly added dropwise to the above solution. The resulting mixture was stirred at room temperature for 24 hours. The organic solvent was removed under vacuo. The residue was then purified by flash chromatography (SiO2 gel 60, eluted with 20% DCM in hexanes). Fractions containing the desired product 2.3 were combined and concentrated to a white solid (14.0 g). 1H NMR (400 MHz) (CDCl3) δ 7.73 (4H, s); 7.65 (1H, s); 7.58 (1H, s); 7.52-7.28 (2H, m); 4.69 (2H, s).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[CH2:12]O)=[CH:5][CH:4]=1.S(Cl)([Cl:21])=O>ClCCl>[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[CH2:12][Cl:21])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C=C(CO)C=CC1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash chromatography (SiO2 gel 60, eluted with 20% DCM in hexanes)
ADDITION
Type
ADDITION
Details
Fractions containing the desired product 2.3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid (14.0 g)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(C1=CC=C(C=C1)C=1C=C(CCl)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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